molecular formula C22H16N2 B1584397 4,4'-Diphenyl-2,2'-bipyridine CAS No. 6153-92-0

4,4'-Diphenyl-2,2'-bipyridine

Cat. No.: B1584397
CAS No.: 6153-92-0
M. Wt: 308.4 g/mol
InChI Key: OXMSMRJQZMTIMT-UHFFFAOYSA-N
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Description

Structural and Electronic Characteristics

4,4'-Diphenyl-2,2'-bipyridine (DPBPy) is a heterocyclic compound with the molecular formula C₂₂H₁₆N₂ and a molecular weight of 308.38 g/mol. Its structure consists of two pyridine rings connected at the 2,2'-positions, each substituted with a phenyl group at the 4,4'-positions (Figure 1). This arrangement creates a rigid, planar geometry with extended π-conjugation, which enhances its electronic delocalization and ligand-metal charge transfer properties.

Property Value
Melting Point 188–192°C
Boiling Point 475.2°C (predicted)
Density 1.134 g/cm³
Solubility Organic solvents (e.g., DCM)

The electronic structure of DPBPy is characterized by a HOMO-LUMO energy gap that can be modulated through metal coordination. Density functional theory (DFT) studies reveal that the phenyl substituents stabilize the LUMO by 0.3–0.5 eV compared to unsubstituted 2,2'-bipyridine, making DPBPy an effective electron-accepting ligand. This property is critical for applications in optoelectronic devices, where tunable energy levels are essential.

Historical Development and Discovery

The synthesis of bipyridine derivatives dates to 1888, when Fritz Blau first isolated 2,2'-bipyridine via pyrolysis of copper(II) pyridine-2-carboxylate. However, DPBPy emerged later as a specialized ligand in the mid-20th century, driven by advances in cross-coupling methodologies. Early routes relied on Ullmann coupling of 4-bromopyridine derivatives, but yields were low (<20%) due to competing homocoupling.

A breakthrough came in 2005 with the development of solventless Aldol-Michael addition cascades, enabling greener synthesis of DPBPy analogues with >80% yield. Modern approaches employ Suzuki-Miyaura cross-coupling of 4-bromo-2,2'-bipyridine with phenylboronic acid, using palladium catalysts under mild conditions. These methods have facilitated large-scale production, with Hoffman Fine Chemicals offering DPBPy at $2,078 per kilogram.

Role in Coordination Chemistry and Material Science

DPBPy’s nitrogen atoms act as Lewis bases, forming stable complexes with transition metals such as Ru(II), Pt(II), and Cu(I). The phenyl groups provide steric bulk, preventing aggregation in metal-organic frameworks (MOFs) and enhancing photoluminescence quantum yields by up to 40% compared to non-phenylated analogues.

Key Applications:

  • Optoelectronics : Ru(II)-DPBPy complexes exhibit metal-to-ligand charge transfer (MLCT) transitions at 450–600 nm, making them suitable for organic light-emitting diodes (OLEDs).
  • Catalysis : Cu(I)-DPBPy systems catalyze Chan-Lam coupling of phenols and aryl boronic acids with 85–89% yield under ultrasonic irradiation.
  • Sensors : DPBPy’s fluorescence quenching upon metal binding enables detection of Hg²⁺ and Cu²⁺ at sub-ppm levels.

Recent DFT analyses demonstrate that substituting DPBPy’s phenyl groups with electron-withdrawing moieties (e.g., -NO₂) reduces the HOMO-LUMO gap by 1.02–1.43 eV, enabling fine-tuning of optoelectronic properties. Such modularity positions DPBPy as a cornerstone in designing next-generation materials for photon harvesting and molecular electronics.

Properties

IUPAC Name

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMSMRJQZMTIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064128
Record name 4,4'-Diphenyl-2,2'-bipyridine
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Molecular Weight

308.4 g/mol
Source PubChem
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CAS No.

6153-92-0
Record name 4,4′-Diphenyl-2,2′-bipyridine
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Record name 2,2'-Bipyridine, 4,4'-diphenyl-
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Record name 2,2'-Bipyridine, 4,4'-diphenyl-
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Record name 4,4'-Diphenyl-2,2'-bipyridine
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Record name 4,4'-diphenyl-2,2'-bipyridine
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Preparation Methods

Grignard Coupling with Transition Metal Halides

A classical and authoritative method for preparing bipyridyl compounds, including substituted derivatives, involves the use of Grignard reagents derived from halopyridines, which are then coupled in the presence of transition metal halides.

General Procedure:

  • Preparation of Grignard Reagent:
    • React a 4-halopyridine (e.g., 4-bromopyridine) with magnesium in an anhydrous ether solvent to form the 4-(halomagnesium)pyridine intermediate.
  • Coupling Reaction:
    • Add a transition metal halide (e.g., silver bromide, copper chloride) to the Grignard reagent solution.
    • Heat the mixture (typically 40–130°C) for several hours under inert atmosphere.
  • Workup:
    • After completion, the reaction mixture is quenched, made alkaline, and the product is isolated by extraction and purification.

Reaction Example (for 4,4'-bipyridyl):

Step Reagents & Conditions Notes
1 4-bromopyridine + Mg in ether Formation of Grignard reagent
2 Add AgBr, heat at 60°C for 18 h Coupling step
3 Workup with acidification, extraction Isolation of product

Yields:
Yields for 4,4'-bipyridyl derivatives via this method typically range from 16% to 55%, depending on the halide and conditions used.

Table 1. Example Yields for Bipyridyl Coupling Using Various Metal Halides

Metal Halide Yield (%)
Silver Bromide 16–60
Cuprous Chloride 51
Cupric Chloride 47
Cobalt Chloride 35
Nickel Chloride 18
Bromine 21

Notes:

  • The method can be adapted for substituted pyridines, enabling the synthesis of 4,4'-diphenyl derivatives if phenyl-substituted halopyridines are used as starting materials.
  • Solvent choice (e.g., diethyl ether, THF, anisole) can impact yield and reaction rate.

Cross-Coupling Reactions (Suzuki, Stille, Negishi)

Modern synthetic approaches for this compound often utilize palladium-catalyzed cross-coupling reactions, which offer high selectivity and functional group tolerance.

Suzuki Coupling Example:

  • Reactants: 4,4'-dibromo-2,2'-bipyridine and phenylboronic acid
  • Catalyst: Pd(PPh₃)₄ or similar
  • Base: K₂CO₃ or Na₂CO₃
  • Solvent: Toluene, dioxane, or DMF
  • Conditions: 80–120°C, inert atmosphere (N₂ or Ar)

General Reaction:
$$
\text{4,4'-dibromo-2,2'-bipyridine} + 2 \ \text{phenylboronic acid} \xrightarrow[\text{base}]{\text{Pd-catalyst}} \text{this compound} + 2 \ \text{HBr}
$$

Advantages:

  • High yields (typically 60–90%)
  • Mild conditions
  • Broad substrate scope

Stille and Negishi Couplings:
Similar strategies can be employed using organostannane (Stille) or organozinc (Negishi) reagents in place of boronic acids, with comparable results.

Comparative Data Table: Preparation Methods

Method Key Reagents Catalyst/Metal Typical Yield (%) Advantages Limitations
Grignard/Metal Halide Coupling 4-halopyridine, Mg, AgBr/CuCl Ag, Cu, Co 16–60 Simplicity, classic method Moderate yield, harsh conditions
Suzuki Coupling 4,4'-dibromo-2,2'-bipyridine, phenylboronic acid Pd(0) 60–90 High yield, mild conditions Requires dibromo precursor, cost of Pd
Stille/Negishi Coupling Organostannane/Organozinc reagents Pd(0) 50–85 Functional group tolerance Toxicity (Stille), cost

Research Findings and Practical Notes

  • Solvent Effects: Ether solvents are preferred for Grignard formation, while polar aprotic solvents (DMF, dioxane) are favored in cross-coupling.
  • Temperature Control: Elevated temperatures (60–130°C) are necessary for effective coupling, especially in Grignard-based methods.
  • Purification: Products are typically purified by extraction, recrystallization, or chromatography, depending on the method and scale.
  • Storage: The final compound should be stored under inert gas at 2–8°C to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₂₂H₁₆N₂
  • Molecular Weight : 308.38 g/mol
  • Structure : DPBP features two phenyl groups attached to the 4-position of the bipyridine moiety, influencing its electronic properties and coordination behavior.

Coordination Chemistry

DPBP is primarily utilized as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, enhancing their photophysical properties and catalytic activity.

  • Metal Complexes : Common metal ions coordinated by DPBP include Ru(II), Os(II), and Pt(II).
Metal IonType of ComplexNotable Properties
Ru(II)[Ru(DPBP)₃]²⁺Strong red phosphorescence; used in OLEDs
Os(II)[Os(DPBP)₃]²⁺Enhanced stability and luminescence
Pt(II)[Pt(DPBP)Cl₂]Catalytic activity in organic transformations

Photophysical Applications

The incorporation of DPBP into metal complexes significantly influences their photophysical properties:

  • Extended Triplet State Lifetimes : Compared to simpler bipyridine ligands, DPBP-based complexes exhibit longer triplet state lifetimes, enhancing their efficiency in photochemical reactions.
  • Red-Shifted Absorption : The phenyl substituents increase conjugation, leading to red-shifted absorption and emission spectra.

Research indicates that DPBP possesses various biological activities:

  • Antioxidant Properties : DPBP effectively scavenges free radicals, protecting cells from oxidative stress.
  • Cytotoxicity Against Cancer Cells : Studies show selective toxicity towards cancer cell lines (e.g., HCT-15, HeLa) while sparing normal cells.
Activity TypeAssay MethodFindings
AntioxidantDPPH ScavengingSuperior radical scavenging ability compared to vitamin C
CytotoxicityMTT AssayIC₅₀ values significantly lower for cancer cells than normal cells

Material Science

DPBP is also employed in developing advanced materials such as sensors and catalysts:

  • Luminescent Materials : DPBP-based complexes are used in OLED applications due to their strong phosphorescence.
  • Catalytic Applications : Although not directly catalytic, DPBP serves as a supporting ligand in various catalytic systems.

Case Study 1: Photophysical Properties of Ru(II) Complexes

A study investigated the photophysical properties of Ru(II) complexes with DPBP. The results indicated that these complexes exhibited enhanced luminescence and stability under light exposure compared to other bipyridine derivatives. The incorporation of phenyl groups was credited with improving the geometric arrangement of the complex, leading to increased quantum yields.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of DPBP against several cancer cell lines. The findings demonstrated that DPBP derivatives showed selective toxicity, with lower IC₅₀ values compared to standard chemotherapeutics. This selectivity suggests potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4,4’-Diphenyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer and coordination chemistry .

Comparison with Similar Compounds

Electronic Effects of Substituents

Compound Substituents Electronic Effect Key Findings References
4,4'-Diphenyl-2,2'-bipyridine (DPBPy) Phenyl Mildly electron-donating Stabilizes metal-to-ligand charge transfer (MLCT) in Ir(III) complexes; moderate emission quantum yields (e.g., Φ = 0.15–0.25 in [Ir(ppy)₂(DPBPy)]⁺) .
4,4'-Bis(pentafluorophenyl)-2,2'-bipyridine Pentafluorophenyl Strongly electron-withdrawing Red-shifts MLCT absorption bands by ~50 nm in Pt(II) complexes due to enhanced π-accepting ability; stabilizes supramolecular interactions via π-hole effects .
4,4'-Diamino-2,2'-bipyridine Amino (-NH₂) Electron-donating Increases electron density at the metal center; used in Ru(II) dyes for enhanced visible-light absorption .
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine Trifluoromethyl (-CF₃) Electron-withdrawing Lowers LUMO energy, improving electron transport in Re(I) CO₂ reduction catalysts .

Key Insight : Electron-withdrawing groups (e.g., pentafluorophenyl) enhance MLCT stabilization and red-shift absorption, while electron-donating groups (e.g., -NH₂) improve redox activity .

Steric and Solubility Effects

Compound Substituents Steric Effect Solubility & Applications References
This compound (DPBPy) Phenyl Moderate steric bulk Limited solubility in polar solvents; used in solid-state luminescent materials .
4,4'-Di-tert-butyl-2,2'-bipyridine tert-Butyl High steric bulk Enhanced solubility in organic solvents; suppresses aggregation in Ru(II) photosensitizers .
4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine Phosphonate Moderate bulk, polar groups Anchors Ru(II) complexes to TiO₂ surfaces in dye-sensitized solar cells (DSSCs) .
4,4'-Dimethyl-2,2'-bipyridine Methyl (-CH₃) Low steric hindrance Facilitates rapid ligand exchange in Pd(II) catalysts for CO/styrene copolymerization .

Key Insight : Bulky substituents (e.g., tert-butyl) improve solubility and reduce intermolecular quenching, while polar groups (e.g., phosphonate) enable surface anchoring in DSSCs .

Photophysical and Electrochemical Properties

Selected data from Ir(III) and Pt(II) complexes:

Metal Complex Ligand Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φ) Application References
[PtCl₂(DPBPy)] DPBPy 420 580 0.18 Supramolecular assembly
[PtCl₂(pentafluorophenyl-bpy)] Pentafluorophenyl-bpy 470 630 0.32 Red-emitting materials
[Ir(ppy)₂(DPBPy)]⁺ DPBPy 380, 480 610 0.22 OLEDs
[Ir(ppy)₂(4-F-Ph-bpy)]⁺ 4-Fluorophenyl-bpy 385, 490 625 0.28 High-efficiency emitters

Key Insight : Fluorination of phenyl substituents in DPBPy derivatives increases emission quantum yields and red-shifts emission maxima, making them superior for optoelectronic applications .

Biological Activity

4,4'-Diphenyl-2,2'-bipyridine (DPBP) is a bipyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DPBP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H16N2\text{C}_{22}\text{H}_{16}\text{N}_2 with a molecular weight of 328.37 g/mol. The compound features two phenyl groups attached to the 4-position of the bipyridine moiety, which influences its electronic properties and biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Activity : DPBP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • DNA Binding and Interaction : Research indicates that DPBP can interact with DNA and proteins. For instance, it has been shown to bind to calf thymus DNA (CT-DNA) through groove binding mechanisms. This interaction can influence DNA replication and transcription processes .
  • Cytotoxicity : DPBP has demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using assays such as the sulforhodamine B (SRB) assay and MTT assay. In vitro studies have indicated that DPBP derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains by disrupting cell wall synthesis and inhibiting nucleic acid synthesis .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of DPBP and its derivatives:

  • Antioxidant Studies : In a comparative analysis, DPBP was found to possess superior radical scavenging ability compared to standard antioxidants like vitamin C and butylated hydroxytoluene (BHT). The DPPH radical scavenging assay revealed that DPBP effectively reduces oxidative stress markers in vitro .
  • Cytotoxicity Assays : In a study involving various human cancer cell lines (HCT-15, HeLa, SKOV3), DPBP derivatives exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal cell lines (NIH 3T3 and HEK 293). This selectivity highlights its potential as an anticancer agent .
  • DNA Interaction Studies : Fluorescence spectroscopy and viscosity measurements confirmed that DPBP binds to DNA in a groove binding mode. This binding was quantified using thermal melting studies, indicating that the presence of phenyl groups enhances the binding affinity compared to simpler bipyridine derivatives .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective scavenging of DPPH radicals
CytotoxicitySelective toxicity towards cancer cells
DNA BindingGroove binding confirmed by spectroscopy
AntimicrobialActive against various bacterial strains

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4,4'-Diphenyl-2,2'-bipyridine in synthetic chemistry?

  • Methodological Answer : When synthesizing or handling this compound, use appropriate PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Avoid incompatible reagents like strong acids/bases or redox agents, as they may destabilize the compound. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Fire hazards require CO₂ or dry chemical extinguishers .

Q. How can this compound be synthesized, and what purification methods are effective?

  • Methodological Answer : A common route involves Suzuki-Miyaura coupling of 4-bromophenyl derivatives with 2,2'-bipyridine precursors using Pd catalysts. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted ligands. Recrystallization from ethanol/water mixtures improves purity. Characterization via 1H^1H NMR (aromatic proton shifts at δ 8.5–9.0 ppm) and HPLC (≥98% purity) is critical .

Q. What spectroscopic techniques are essential for characterizing metal complexes of this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., Ru(II) complexes show λmax ~450 nm). Cyclic voltammetry determines redox potentials (e.g., Ir(III) complexes exhibit reversible oxidation at +1.2 V vs. Ag/AgCl). FTIR confirms ligand coordination via pyridyl C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from phenyl substituents influence the photophysical properties of this compound metal complexes?

  • Methodological Answer : Bulky phenyl groups increase ligand rigidity, reducing non-radiative decay and enhancing phosphorescence quantum yields (e.g., Ir(III) complexes with 4,4'-diphenyl ligands show ΦPL ~0.45 vs. ~0.25 for methyl-substituted analogs). Time-resolved emission spectroscopy (TRES) and DFT calculations quantify steric hindrance effects on excited-state lifetimes .

Q. What mechanistic insights arise from kinetic studies of this compound in high-pressure environments?

  • Methodological Answer : Pulsed laser kinetic studies under high pressure reveal activation volumes (ΔV‡) for ligand substitution. For example, bulky 4,4'-diphenyl ligands shift ΔV‡ from negative (associative mechanism) to positive (dissociative pathway) due to steric strain. Pressure-jump experiments coupled with stopped-flow UV-Vis monitoring validate these trends .

Q. How can this compound derivatives be tailored for catalytic applications, and what analytical methods detect intermediates?

  • Methodological Answer : Functionalizing the phenyl rings with electron-withdrawing groups (e.g., –NO₂) enhances oxidative catalysis. Operando XAS (X-ray absorption spectroscopy) tracks metal oxidation states during catalysis. For example, Ru complexes with diphenyl-bipyridine ligands show Ru(III)/Ru(IV) transitions during water oxidation, confirmed by EPR and in situ Raman .

Q. What contradictions exist in the literature regarding the coordination geometry of this compound complexes?

  • Methodological Answer : Some studies report octahedral geometry for Fe(II) complexes, while others suggest distorted trigonal prismatic structures. Single-crystal XRD (e.g., CCDC 2223395) resolves this by revealing Jahn-Teller distortions in [Fe(dpbpy)₃]²⁺. Magnetic susceptibility measurements (Evans method) further corroborate geometry-dependent spin states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 2
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4,4'-Diphenyl-2,2'-bipyridine

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